2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid
Description
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(6-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)6-8-5-10(12(17)14-7-8)9-1-3-13-4-2-9/h1-5,7H,6H2,(H,14,17)(H,15,16) |
InChI Key |
OVOJCPHAQUUXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid
General Synthetic Strategy
The synthesis of pyridone derivatives, including compounds structurally related to this compound, typically involves multicomponent reactions combining hydrazine derivatives, cyanoacetates, malononitrile, and aromatic aldehydes under catalytic conditions. The synthesis often proceeds via a one-pot condensation mechanism, facilitating the formation of the pyridone ring system with high efficiency and selectivity.
Catalytic Systems Employed
Several catalysts have been reported to facilitate the synthesis of N-amino-2-pyridones and related derivatives, which are structurally close to the target compound:
Lewis Acid Catalysts : Bismuth(III) nitrate pentahydrate has been effectively used as a Lewis acid catalyst to promote the condensation reactions under solvent-free conditions with good yields.
Metal-Organic Frameworks (MOFs) : MIL-101(Cr)-NH2 functionalized with phosphorous acid groups (MIL-101(Cr)-N(CH2PO3H2)2) has been developed as a heterogeneous catalyst exhibiting superior catalytic activity. This MOF catalyst enables one-pot syntheses of pyridone derivatives under mild reflux conditions in ethanol, offering advantages such as catalyst recyclability and high product purity.
Base Catalysts : Magnesium oxide and potassium carbonate (K2CO3) have been reported as strong heterogeneous base catalysts in related syntheses, enhancing reaction rates and product yields.
Other Catalysts : Polyaniline and poly(4-vinylpyridine) have also been utilized as catalysts in the synthesis of pyridone derivatives, demonstrating the versatility of catalytic approaches.
Typical Synthetic Procedure
A representative synthetic route involves a four-component one-pot reaction comprising hydrazine hydrate, methyl cyanoacetate, malononitrile, and an aromatic aldehyde under reflux conditions, typically solvent-free or in ethanol, using a suitable catalyst (e.g., Fe-based MOF@CuO nanocomposite or MIL-101(Cr)-N(CH2PO3H2)2).
Example Procedure Using Fe-based MOF@CuO Catalyst:
| Reagent | Amount | Role |
|---|---|---|
| Hydrazine hydrate | 3 mmol (0.15 mL) | Nucleophile for ring formation |
| Methyl cyanoacetate | 3 mmol (0.27 mL) | Carbon source for pyridone ring |
| Malononitrile | 3 mmol (0.198 g) | Electron-withdrawing group donor |
| Aromatic aldehyde | 3 mmol | Provides aromatic substituent |
| Fe-based MOF@CuO NC | 10 wt% | Catalyst |
- The mixture is heated under reflux without solvent or with minimal solvent and stirred for a specified time.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled, dissolved in acetone, filtered to remove the catalyst, and the product is isolated by evaporation and washing with water.
- Structural characterization is performed using melting point determination, Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR).
Example Procedure Using MIL-101(Cr)-N(CH2PO3H2)2 Catalyst:
| Step | Conditions | Notes |
|---|---|---|
| Catalyst preparation | Reflux ethanol with Cr(NO3)3·9H2O, 2-aminoterephthalic acid, NaOH at 150 °C for 12 h | Produces MIL-101(Cr)-NH2 MOF |
| Catalyst functionalization | Reflux MIL-101(Cr)-NH2 with formaldehyde, phosphorous acid, and p-toluenesulfonic acid in ethanol for 8 h | Introduces phosphorous acid groups |
| One-pot synthesis | Stir catalyst (10 mg) with ethyl cyanoacetate, hydrazine hydrate, malononitrile, and aldehyde in ethanol under reflux | Reaction monitored by TLC |
| Product isolation | Evaporation of solvent, addition of ethylene glycol, centrifugation to remove catalyst, purification with ethanol | Catalyst recyclable, product purified |
Analytical Characterization of the Product
The synthesized this compound and related pyridone derivatives are characterized by:
- Melting Point Analysis : Confirms purity and identity.
- FTIR Spectroscopy : Identifies characteristic functional groups such as carbonyl (C=O) and amine (N-H) stretches.
- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup) : Provides detailed structural information, confirming the formation of the pyridone ring and the substitution pattern on the bipyridine moiety.
- X-ray Diffraction (XRD) : Used in catalyst characterization to confirm crystallinity and phase purity of MOF catalysts.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) : Employed to analyze catalyst morphology and particle size distribution.
Comparative Analysis of Catalysts and Reaction Conditions
| Catalyst Type | Reaction Medium | Temperature | Reaction Time | Yield Efficiency | Recyclability | Notes |
|---|---|---|---|---|---|---|
| Bismuth(III) nitrate pentahydrate | Solvent-free | Reflux | Variable | High | Moderate | Lewis acid catalysis, eco-friendly |
| Fe-based MOF@CuO nanocomposite | Solvent-free | Reflux | Short | High | High | Heterogeneous catalyst, easy recovery |
| MIL-101(Cr)-N(CH2PO3H2)2 MOF | Ethanol | Reflux (78 °C) | Short | Very High | Excellent | Heterogeneous, reusable, highly efficient |
| Magnesium oxide | Solvent-free | Reflux | Moderate | Good | Moderate | Strong base catalyst |
| Polyaniline / Poly(4-vinylpyridine) | Solvent-free | Reflux | Moderate | Good | Moderate | Organic polymer catalysts |
Summary and Outlook
The preparation of This compound is effectively achieved through multicomponent, one-pot condensation reactions involving hydrazine hydrate, cyanoacetates, malononitrile, and aromatic aldehydes. The use of advanced catalysts, especially metal-organic frameworks such as MIL-101(Cr)-N(CH2PO3H2)2, has significantly enhanced reaction efficiency, selectivity, and environmental sustainability by enabling solvent-free or mild solvent conditions and catalyst recyclability.
Future research may focus on further optimizing catalyst design for higher turnover numbers, expanding substrate scope, and scaling up these synthetic protocols for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bipyridine core or the acetic acid group.
Substitution: The bipyridine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydro-[3,4’-bipyridin]-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. Additionally, the acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogues
N-Acetylamrinone (CAS 62749-47-7)
- Core Structure : Shares the [3,4'-bipyridin] system but substitutes the acetic acid with an acetamide group.
- Key Differences: The acetamide group increases lipophilicity (LogP ~1.30 vs. ~1.20 for the target compound) but reduces acidity compared to the carboxylic acid. Polar Surface Area (PSA): 71.09 Ų, primarily from the amide and pyridinone nitrogens .
(2-Oxo-1,2-dihydroquinolin-4-yl)acetic Acid (CAS 21298-80-6)
- Core Structure: Replaces the bipyridin system with a quinoline ring.
- Key Differences: The quinoline core enhances π-π stacking interactions but reduces nitrogen-based hydrogen bonding compared to bipyridin. Physicochemical Properties: Molecular weight 203.19 g/mol, LogP 1.56, PSA 70.42 Ų .
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (CAS 349662-85-7)
- Core Structure : Incorporates a thiazole ring and a 1,3-diazinan-2-one moiety.
- Key Differences: The sulfur-containing thiazole and diazinane groups introduce metabolic liability and conformational flexibility.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₁N₃O₃ | 245.24 | ~85* | ~1.20 | Bipyridin core, carboxylic acid |
| N-Acetylamrinone | C₁₂H₁₁N₃O₂ | 229.23 | 71.09 | 1.30 | Bipyridin core, acetamide |
| Quinoline Acetic Acid | C₁₁H₉NO₃ | 203.19 | 70.42 | 1.56 | Quinoline core, carboxylic acid |
| Thiazole Derivative | C₉H₁₁N₃O₃S | 257.27 | ~90 | 0.85 | Thiazole, diazinane, carboxylic acid |
*Estimated based on structural similarity.
- Lipophilicity: The target compound’s carboxylic acid group lowers LogP compared to N-acetylamrinone, favoring aqueous solubility. The quinoline analog’s higher LogP (1.56) reflects increased aromaticity .
Biological Activity
2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
The molecular formula of this compound is . It features a bipyridine structure that contributes to its biological activity. The compound's structure is crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The results demonstrated IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.8 |
| MCF-7 | 12.4 |
| HCT-116 | 10.7 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that this compound could be a candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : The bipyridine structure allows for interaction with various enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways associated with cell survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
